ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole moiety with a cyclopenta[b]thiophene ring, making it an interesting subject for scientific research.
Properties
IUPAC Name |
ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-3-33-28(32)25-21-13-9-15-23(21)35-27(25)29-26(31)18(2)34-24-17-30(16-19-10-5-4-6-11-19)22-14-8-7-12-20(22)24/h4-8,10-12,14,17-18H,3,9,13,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPHCGAEIBMSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by interacting with thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Sulindac: Another nonsteroidal anti-inflammatory drug with a sulfanyl group.
Uniqueness
Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of the indole moiety with a cyclopenta[b]thiophene ring and a sulfanyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Ethyl 2-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis of the Compound
The synthesis of this compound involves multiple steps that typically include the formation of the cyclopentathiophene core and subsequent functionalization with indole and ethyl groups. The specific methods used in the synthesis can greatly influence the yield and purity of the final product.
General Synthetic Route
- Formation of Cyclopentathiophene Core : Starting materials are reacted under controlled conditions to form the cyclopentathiophene structure.
- Indole Functionalization : The indole moiety is introduced via nucleophilic substitution or coupling reactions.
- Final Esterification : The carboxylic acid group is converted to an ester using ethyl alcohol and an acid catalyst.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study on similar derivatives highlighted their effectiveness against various bacteria and fungi, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae.
- Fungi : Aspergillus flavus, Candida albicans, and Trichophyton mentagrophytes.
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications .
The proposed mechanism for the biological activity of this compound involves inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. Such actions are typical for compounds containing thiophene and indole moieties, which are known to interact with microbial targets effectively.
Study 1: Antimicrobial Efficacy
In a controlled study, derivatives similar to this compound were tested against a panel of microbial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Candida albicans.
Study 2: Cytotoxicity Assessment
Another investigation focused on assessing cytotoxicity using human cell lines. The compound was tested across various concentrations (0.1 µM to 100 µM). Results indicated that at lower concentrations, there was minimal cytotoxic effect; however, at higher concentrations (above 50 µM), significant cytotoxicity was observed, indicating a dose-dependent response.
Research Findings Summary Table
| Activity | Organisms Tested | MIC (µg/mL) | Cytotoxicity (IC50) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 | >50 |
| Antifungal | Candida albicans | 10 | >50 |
| Antibacterial | Escherichia coli | 15 | >50 |
| Antifungal | Aspergillus flavus | 20 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
